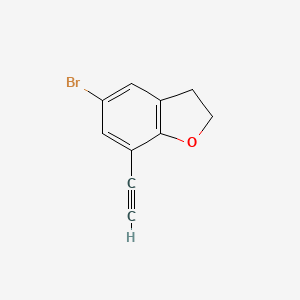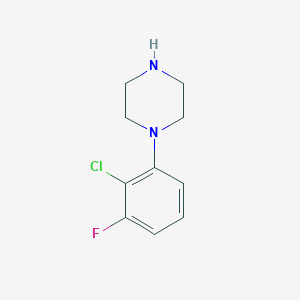
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxyacetate moiety, which is further substituted with an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-(2-ethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-(2-ethylphenyl)-2-hydroxyacetyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-ethylphenyl)-2-oxoacetate.
Reduction: 2-(2-ethylphenyl)-2-hydroxyethanol.
Substitution: 2-(2-ethylphenyl)-2-hydroxyacetamide or 2-(2-ethylphenyl)-2-hydroxythioacetate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Methyl 2-(2-methylphenyl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-(2-phenyl)-2-hydroxyacetate: Lacks the ethyl substitution on the phenyl ring.
Ethyl 2-(2-ethylphenyl)-2-hydroxyacetate: Has an ethyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity due to the variations in their substituents.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl 2-(2-ethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 |
InChI-Schlüssel |
PYWGVNJKHFVSFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


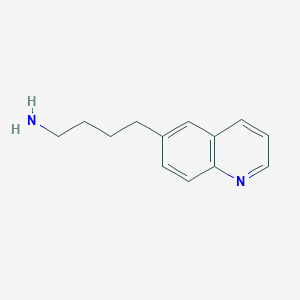
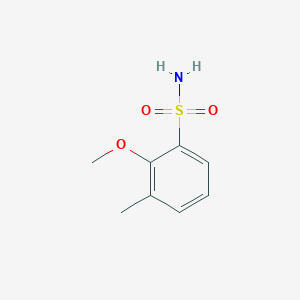
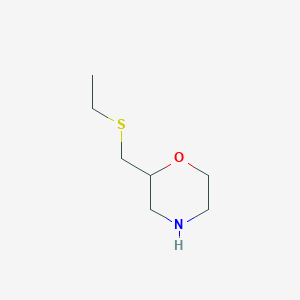
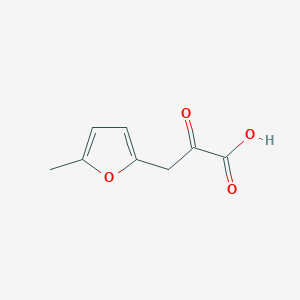
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
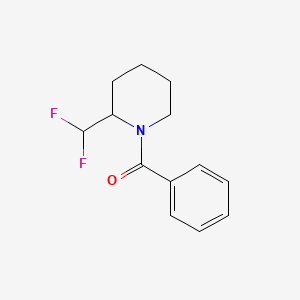
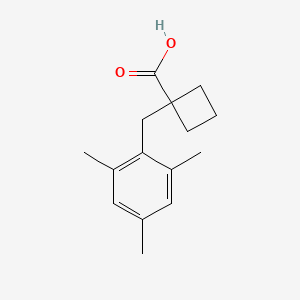


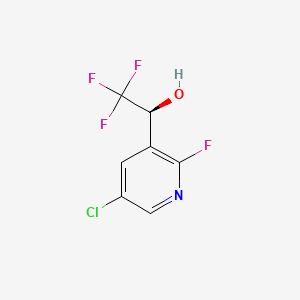
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)
